3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one
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Overview
Description
3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one is an organic compound with a complex structure, featuring both chlorophenyl and methylphenyl groups
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methylthiophenol in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and reduction steps, to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or methylphenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one include:
4-(4-Chlorophenyl)-1-hydroxy-3-[(4-methylphenyl)sulfanyl]butan-2-one: A structural isomer with similar properties.
3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)thio]butan-2-one: A compound with a thioether linkage instead of a sulfanyl group.
3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)oxy]butan-2-one: A compound with an ether linkage
Properties
CAS No. |
918785-09-8 |
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Molecular Formula |
C17H17ClO2S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-hydroxy-4-(4-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C17H17ClO2S/c1-12-2-8-15(9-3-12)21-11-16(17(20)10-19)13-4-6-14(18)7-5-13/h2-9,16,19H,10-11H2,1H3 |
InChI Key |
PFUPOPZWLKXNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C2=CC=C(C=C2)Cl)C(=O)CO |
Origin of Product |
United States |
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